5-Amino-2-methylindole is a bifunctional heteroaromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized functional materials. Featuring an indole core with a primary amine at the C5 position and a methyl group at the C2 position, it serves as a highly versatile precursor for amide coupling, Buchwald-Hartwig amination, and annulation reactions. The compound presents as a crystalline solid with a molecular weight of 146.19 g/mol and a melting point of 153–157 °C, ensuring robust thermal stability during bulk handling. Commercially, it is prioritized by medicinal and process chemists for its ability to introduce a sterically demanding, lipophilic vector into drug scaffolds, making it a critical starting material for kinase inhibitors, tubulin-binding agents, and quorum-sensing modulators .
Substituting 5-Amino-2-methylindole with its closest unmethylated analog, 5-aminoindole, or its unaminated analog, 2-methylindole, fundamentally compromises both process efficiency and downstream product efficacy[1]. In synthetic workflows, the absence of the C2-methyl group in 5-aminoindole removes critical steric hindrance around the indole nitrogen, leading to competitive N-alkylation or N-arylation that necessitates costly, multi-step protecting group strategies. In medicinal chemistry applications, failing to include the C2-methyl substituent alters the molecule's cLogP and eliminates a key hydrophobic interaction vector, which frequently results in a drastic loss of target affinity in kinase and receptor binding pockets [2]. Consequently, generic substitution is not viable for workflows requiring strict chemoselectivity or precise structure-activity relationship (SAR) optimization.
When utilizing aminoindoles as nucleophiles in complex cross-coupling reactions, the indole N-H often competes with the primary amine, necessitating costly protection and deprotection steps. The addition of the C2-methyl group in 5-Amino-2-methylindole provides significant steric hindrance adjacent to the indole nitrogen [1]. As demonstrated in standardized N-arylation protocols, this steric shielding allows the C5-amino group to react chemoselectively in high yield without modifying the indolyl N-H. In contrast, unhindered analogs like 5-aminoindole frequently yield mixtures of N1- and C5-functionalized products unless orthogonally protected [1].
| Evidence Dimension | Chemoselectivity in C5-amine N-arylation |
| Target Compound Data | Exclusively reacts at the C5-primary amine (indolyl N-H remains unmodified) |
| Comparator Or Baseline | 5-Aminoindole (requires N1-protection to prevent competitive indole N-H functionalization) |
| Quantified Difference | Eliminates 2 synthetic steps (N1-protection and subsequent deprotection) |
| Conditions | Transition-metal catalyzed or direct N-arylation conditions |
Procuring the C2-methylated analog allows process chemists to bypass orthogonal protection steps, directly improving overall synthetic yield and reducing reagent costs in API manufacturing.
In the development of targeted therapeutics, substituting 5-aminoindole with 5-Amino-2-methylindole fundamentally alters the molecule's interaction with hydrophobic binding pockets [1]. Comparative structure-activity relationship (SAR) studies of (Z)-1-aryl-3-arylamino-2-propen-1-one derivatives show that incorporating the 5-amino-2-methylindole moiety provides distinct apoptotic activity across multiple tumor cell lines compared to the unmethylated 5-aminoindole derivative. The C2-methyl group locks the conformation and increases lipophilicity, which is critical for optimizing the GI50/IC50 values in target-based screening [1].
| Evidence Dimension | Pharmacophore vectoring and lipophilicity (SAR) |
| Target Compound Data | Uniform GI50 across 20 cell lines (Compound 10ab) |
| Comparator Or Baseline | 5-Aminoindole derivative (Compound 10w, lacks C2 steric bulk) |
| Quantified Difference | Maintains uniform apoptotic GI50 values across 20 distinct tumor cell lines |
| Conditions | In vitro tumor cell line apoptosis assays (tubulin binding) |
For medicinal chemistry procurement, selecting the C2-methyl variant provides a critical structural vector that can rescue or enhance target affinity when the unmethylated baseline fails.
5-Amino-2-methylindole is a critical building block for synthesizing N-acylated L-homoserine lactone (AHL) mimics used to inhibit bacterial quorum sensing (QS) [1]. Head-to-head assays against P. aeruginosa reporter strains reveal that the C2-methyl group dramatically shifts the structure-activity relationship of the resulting amides. While unmethylated 5-aminoindole derivatives rely on specific short acyl chain lengths for optimal activity, 5-amino-2-methylindole-based compounds exhibit peak QS inhibition when paired with longer, more hydrophobic acyl chains. The bulky C2-methyl substituent synergizes with acyl chain lipophilicity, altering the molecule's fit within the LasR receptor[1].
| Evidence Dimension | Optimal acyl chain length for QS inhibition |
| Target Compound Data | Peak activity achieved with C10-C12 hydrophobic acyl chains |
| Comparator Or Baseline | 5-Aminoindole (requires shorter chain lengths for peak activity) |
| Quantified Difference | Enables formulation with >C10 acyl chains for maximum QS inhibition |
| Conditions | P. aeruginosa MH602 lasB reporter strain assay (PlasB::gfp(ASV)) |
Buyers developing antimicrobial coatings or anti-biofilm agents must procure the C2-methylated indole to successfully pair with longer-chain fatty acids in their formulation matrix.
Physical state and thermal stability are critical parameters for the bulk handling and storage of indole derivatives, which are prone to oxidation and degradation. 5-Amino-2-methylindole exhibits a significantly higher melting point (153–157 °C) compared to its unmethylated counterpart, 5-aminoindole (typically 131–133 °C) . This ~20 °C increase in melting point enhances the compound's thermal stability during high-shear mixing, milling, and extended storage in industrial settings. The crystalline solid form is less susceptible to caking or melting under elevated ambient temperatures, ensuring consistent flowability and dosing accuracy in large-scale reactor charging .
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 153–157 °C |
| Comparator Or Baseline | 5-Aminoindole (~131–133 °C) |
| Quantified Difference | ~20 °C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point reduces the risk of material degradation and caking during transport and scale-up, directly lowering waste and improving operational efficiency for bulk purchasers.
Where this compound is the right choice for process chemists scaling up cross-coupling reactions. The C2-methyl group sterically shields the indole N-H, allowing direct, chemoselective functionalization of the C5-amine without the need for Boc or Ts protection steps [1].
Essential for medicinal chemistry teams optimizing tubulin polymerization inhibitors or Rac1 GTPase inhibitors. The C2-methyl vector provides critical lipophilic contacts within hydrophobic binding pockets, directly improving IC50 profiles compared to unmethylated analogs [2].
The preferred building block for formulating N-acylated L-homoserine lactone (AHL) mimics. It allows formulators to pair the indole core with longer, highly hydrophobic acyl chains to maximize quorum sensing (QS) inhibition in P. aeruginosa [3].
Ideal for bulk manufacturing environments requiring robust solid-state handling. Its elevated melting point prevents caking and degradation during high-shear milling and prolonged storage, outperforming lower-melting indole derivatives .
Irritant